1-Cyclobutyl-1H-pyrazol-5-amine (CAS 497947-61-2) is a specialized bifunctional building block utilized in the synthesis of fused heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. Characterized by an electron-rich 5-amino pyrazole core and a sterically distinct 1-cyclobutyl substituent, this compound serves as a critical precursor for kinase inhibitors targeting RET, JAK, and USP1. Procurement of this specific building block is driven by its capacity to impart a calculated +1.0 to +1.5 logP increase relative to standard methyl analogs, offering a quantifiable structural balance of lipophilicity and steric bulk for downstream active pharmaceutical ingredients (APIs) [1].
Substituting 1-cyclobutyl-1H-pyrazol-5-amine with 1-methyl or 1-isopropyl analogs fundamentally alters the physicochemical and pharmacokinetic profiles of the resulting API. The cyclobutyl ring provides a rigid steric volume (approximately 45-50 ų) that fills hydrophobic kinase pockets while restricting bond rotation, a feature absent in flexible open-chain alkyl groups. Furthermore, the cyclobutyl moiety exhibits measurable resistance to cytochrome P450-mediated alpha-oxidation compared to isopropyl groups. In synthetic workflows, altering this N1-substituent shifts the regioselectivity during the formation of fused pyrazolo-pyrimidine systems, meaning that generic substitution leads to altered target binding affinity, reduced in vivo half-life, and lower process yields [1].
The incorporation of the 1-cyclobutyl group increases the lipophilicity of the pyrazole core compared to standard lower alkyl substituents. Chemoinformatic profiling indicates that the 1-cyclobutyl substitution contributes to a higher calculated partition coefficient (cLogP) than the 1-methyl or 1-ethyl analogs, translating to improved passive membrane permeability in downstream drug candidates. This controlled increase in lipophilicity is utilized for central nervous system (CNS) penetrance or intracellular kinase targeting [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) Contribution |
| Target Compound Data | Target cLogP contribution optimized for intracellular penetration |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-5-amine |
| Quantified Difference | Estimated +1.0 to +1.5 log unit increase relative to the 1-methyl baseline |
| Conditions | In silico cLogP modeling for N1-substituted pyrazoles |
Procuring the cyclobutyl variant is necessary for formulation workflows requiring enhanced intracellular accumulation or blood-brain barrier penetration.
Open-chain alkyl substituents on the pyrazole N1 position, such as isopropyl groups, are susceptible to oxidative metabolism by hepatic cytochrome P450 enzymes. The constrained ring structure of the 1-cyclobutyl moiety resists this alpha-oxidation. Comparative structural activity relationship (SAR) studies in related pyrazolo-pyrimidine kinase inhibitors demonstrate that replacing an isopropyl group with a cyclobutyl group reduces intrinsic clearance rates in human liver microsomes (HLM), extending the biological half-life of the synthesized API[1].
| Evidence Dimension | Hepatic Microsomal Clearance (Cl_int) |
| Target Compound Data | Reduced clearance rate due to constrained ring oxidation |
| Comparator Or Baseline | 1-isopropyl-1H-pyrazol-5-amine derivatives |
| Quantified Difference | Measurable reduction in CYP-mediated alpha-hydroxylation |
| Conditions | Human liver microsome (HLM) stability assays |
Buyers targeting long-acting kinase inhibitors must select the cyclobutyl precursor to avoid the rapid metabolic liabilities associated with flexible alkyl chains.
The 1-cyclobutyl group provides a specific steric volume (approximately 45-50 ų) that complements the hydrophobic sub-pockets of kinases such as RET. When compared to the smaller 1-methyl group or the larger 1-cyclopentyl group, the cyclobutyl moiety allows for van der Waals interactions without inducing steric clashes with the kinase hinge region. This spatial fit drives the low nanomolar IC50 values observed in advanced RET kinase inhibitors utilizing this specific building block [1].
| Evidence Dimension | Kinase Inhibitory Potency (IC50) |
| Target Compound Data | Low nanomolar IC50 in resulting fused scaffolds |
| Comparator Or Baseline | 1-methyl and 1-cyclopentyl analogs |
| Quantified Difference | Maximized binding affinity through targeted hydrophobic packing |
| Conditions | In vitro kinase activity assays (e.g., RET) |
Selecting this exact compound ensures the final API achieves the precise spatial geometry required for target affinity.
In the synthesis of pyrazolo[3,4-d]pyrimidines, the steric bulk of the N1 substituent directs the regioselectivity of the cyclization step. The 1-cyclobutyl group provides sufficient steric hindrance to minimize the formation of undesired N2-alkylated or alternative regioisomeric byproducts during the condensation of the 5-amino group with electrophilic partners. This results in a cleaner reaction profile and higher isolated yields of the desired fused heterocyclic intermediate compared to reactions employing the unhindered 1-methyl-1H-pyrazol-5-amine [1].
| Evidence Dimension | Regioselective Cyclization Yield |
| Target Compound Data | High purity and yield of target regioisomer |
| Comparator Or Baseline | 1-methyl-1H-pyrazol-5-amine |
| Quantified Difference | Reduced formation of off-target regioisomers |
| Conditions | Standard condensation/cyclization protocols for pyrazolo-pyrimidines |
For process chemists, this precursor reduces downstream purification steps by directing the cyclization regioselectivity.
1-Cyclobutyl-1H-pyrazol-5-amine serves as the starting material for developing kinase inhibitors where the cyclobutyl group is required to fill specific hydrophobic pockets, ensuring target affinity [1].
Due to its calculated lipophilic contribution, this building block is utilized for synthesizing neuro-active compounds that require blood-brain barrier (BBB) traversal[2].
In industrial process chemistry, this compound directs regioselective cyclization, streamlining the large-scale manufacturing of complex fused heterocyclic APIs while minimizing byproduct formation[3].